An In-depth Technical Guide to 2-Fluoro-4-biphenylboronic acid, pinacol ester
An In-depth Technical Guide to 2-Fluoro-4-biphenylboronic acid, pinacol ester
CAS Number: 269410-15-3
This technical guide provides a comprehensive overview of 2-Fluoro-4-biphenylboronic acid, pinacol ester, a key building block in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its relevance in medicinal chemistry.
Chemical and Physical Properties
2-Fluoro-4-biphenylboronic acid, pinacol ester is a solid organic compound that plays a significant role as an intermediate in the synthesis of complex molecules.[1] The presence of a fluorine atom and a biphenyl group imparts unique electronic and steric properties, making it a valuable reagent in cross-coupling reactions. While a specific melting point is not consistently reported in publicly available data, it is characterized as a solid at room temperature.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 269410-15-3 | [2] |
| Molecular Formula | C₁₈H₂₀BFO₂ | [2] |
| Molecular Weight | 298.16 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 4-8°C | [2] |
Synthesis of 2-Fluoro-4-biphenylboronic acid, pinacol ester
The synthesis of arylboronic acid pinacol esters is commonly achieved through the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
Below is a general experimental protocol for the synthesis of 2-Fluoro-4-biphenylboronic acid, pinacol ester from 4-bromo-2-fluorobiphenyl.
Experimental Protocol: Miyaura Borylation
Materials:
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4-bromo-2-fluorobiphenyl (1.0 equiv)
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Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
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[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)
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Potassium acetate (KOAc) (3.0 equiv)
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Anhydrous 1,4-dioxane
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-fluorobiphenyl, bis(pinacolato)diboron, Pd(dppf)Cl₂·CH₂Cl₂, and potassium acetate.
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Add anhydrous 1,4-dioxane to the flask.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-Fluoro-4-biphenylboronic acid, pinacol ester.
Application in Suzuki-Miyaura Cross-Coupling Reactions
2-Fluoro-4-biphenylboronic acid, pinacol ester is a versatile coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many pharmaceutical compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
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Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.0 equiv)
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2-Fluoro-4-biphenylboronic acid, pinacol ester (1.2 equiv)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)
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Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv)
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Solvent system (e.g., 1,4-dioxane and water, 4:1)
Procedure:
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In a reaction vessel, combine the aryl or heteroaryl halide, 2-Fluoro-4-biphenylboronic acid, pinacol ester, and the base.
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Evacuate and backfill the vessel with an inert gas (e.g., argon).
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Add the degassed solvent system and the palladium catalyst.
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Heat the mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
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After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
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Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the desired biaryl product.
